Rupintrivir

Catalog No.
S542073
CAS No.
223537-30-2
M.F
C31H39FN4O7
M. Wt
598.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rupintrivir

CAS Number

223537-30-2

Product Name

Rupintrivir

IUPAC Name

ethyl (E,4S)-4-[[(2R,5S)-2-[(4-fluorophenyl)methyl]-6-methyl-5-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-4-oxoheptanoyl]amino]-5-[(3S)-2-oxopyrrolidin-3-yl]pent-2-enoate

Molecular Formula

C31H39FN4O7

Molecular Weight

598.7 g/mol

InChI

InChI=1S/C31H39FN4O7/c1-5-42-27(38)11-10-24(16-21-12-13-33-29(21)39)34-30(40)22(15-20-6-8-23(32)9-7-20)17-26(37)28(18(2)3)35-31(41)25-14-19(4)43-36-25/h6-11,14,18,21-22,24,28H,5,12-13,15-17H2,1-4H3,(H,33,39)(H,34,40)(H,35,41)/b11-10+/t21-,22+,24+,28-/m0/s1

InChI Key

CAYJBRBGZBCZKO-BHGBQCOSSA-N

SMILES

CCOC(=O)C=CC(CC1CCNC1=O)NC(=O)C(CC2=CC=C(C=C2)F)CC(=O)C(C(C)C)NC(=O)C3=NOC(=C3)C

Solubility

Soluble in DMSO

Synonyms

(trans-(4S,2'R,5'S,3''S)-4-(2'-4-(4-fluorobenzyl)-6'-methyl-5'-((5''-methylisoxazole)-3''-carbonylamino)-4-oxoheptanoylamino))-5-(2''-oxopyrrolidin-3'''-yl)pent-2-enoic acid ethyl ester, AG 7088, AG-7088, AG7088, ethyl-3-((5'-methylisoxazole-3'-carbonyl)-Valpsi(COCH2)Phe(4-F)-(pyrrol-Ala))propenoate, rupintrivir, ruprintrivir

Canonical SMILES

CCOC(=O)C=CC(CC1CCNC1=O)NC(=O)C(CC2=CC=C(C=C2)F)CC(=O)C(C(C)C)NC(=O)C3=NOC(=C3)C

Isomeric SMILES

CCOC(=O)/C=C/[C@H](C[C@@H]1CCNC1=O)NC(=O)[C@H](CC2=CC=C(C=C2)F)CC(=O)[C@H](C(C)C)NC(=O)C3=NOC(=C3)C

Description

The exact mass of the compound Rupintrivir is 598.2803 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Isoxazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action

Rupintrivir works by inhibiting a viral enzyme called the 3C protease. This enzyme is crucial for the virus to replicate inside host cells. By blocking the 3C protease, Rupintrivir disrupts the viral replication cycle, potentially preventing the spread of the virus and reducing the severity of infection [].

Research Applications

  • Antiviral therapy: Much of the research on Rupintrivir focuses on its potential as an antiviral treatment. Studies have investigated its effectiveness against various picornaviruses, including rhinoviruses and enteroviruses [, , ].
  • Understanding viral replication: Rupintrivir can be a valuable tool in research aimed at understanding the mechanisms of picornavirus replication. By studying how the drug affects viral processes, scientists can gain insights into potential targets for future antiviral development.

Rupintrivir, also known as AG-7088, is a peptidomimetic antiviral drug primarily designed to inhibit the 3C protease of human rhinoviruses. Its chemical formula is C31H39FN4O7C_{31}H_{39}FN_{4}O_{7} with a molar mass of approximately 598.67 g/mol. The compound functions as an irreversible inhibitor, effectively blocking the processing of viral proteins, which is crucial for viral replication and survival . Rupintrivir has been investigated not only for rhinovirus infections but also for other viral diseases, including those caused by picornaviruses, noroviruses, and coronaviruses such as SARS-CoV and SARS-CoV-2 .

Rupintrivir acts as a rhinovirus 3C protease inhibitor []. Rhinoviruses rely on this enzyme to process viral proteins essential for replication []. By binding to the enzyme, Rupintrivir disrupts this process, hindering viral growth [].

Primarily through its interaction with the 3C protease enzyme. The mechanism involves a Michael addition reaction, where the warhead group of rupintrivir forms a covalent bond with the nucleophilic cysteine residue (C147) in the active site of the protease . This covalent modification results in the irreversible inhibition of the enzyme, preventing it from processing viral polyproteins necessary for viral replication.

Rupintrivir exhibits potent antiviral activity against rhinoviruses by inhibiting their 3C protease. Studies have shown that it significantly reduces respiratory symptoms and viral titers in experimental models of rhinovirus infection . Its effectiveness extends to various strains of rhinoviruses, demonstrating a broad-spectrum activity against multiple serotypes. Additionally, rupintrivir has been evaluated for its potential against other viruses, showcasing its versatility in antiviral applications .

The synthesis of rupintrivir has been refined over time. An improved synthesis method utilizes three amino acids: L-glutamic acid and D-4-fluorophenylalanine among others. The process involves several steps, including peptide coupling and cyclization reactions to construct the complex structure of rupintrivir . The synthetic pathway is crucial as it affects the yield and purity of the final product.

Rupintrivir's primary application is in treating respiratory infections caused by rhinoviruses. It has been particularly noted for its potential use in clinical settings to alleviate symptoms associated with colds and other upper respiratory tract infections . Furthermore, research is ongoing to explore its efficacy against emerging viral threats, including coronaviruses, making it a candidate for broader antiviral strategies .

Interaction studies have focused on the binding affinity of rupintrivir to various viral proteases. Molecular dynamics simulations indicate that rupintrivir maintains a stable fit within the catalytic core of the 3C protease from enterovirus 71 (EV71), suggesting a favorable interaction profile that could extend its use against different viral strains . These studies highlight potential variations in drug resistance among circulating isolates but suggest that rupintrivir retains activity against many variants due to conserved residues in the protease active site .

Rupintrivir shares structural and functional similarities with several other antiviral compounds. Below is a comparison table highlighting these compounds:

Compound NameMechanism of ActionTarget VirusUnique Features
RupintrivirIrreversible 3C protease inhibitorRhinovirusesPeptidomimetic structure; broad-spectrum activity
PleconarilCapsid-binding agentPicornavirusesBinds to virus capsid; prevents uncoating
LopinavirProtease inhibitorHIVUsed in combination therapy; high oral bioavailability
BoceprevirProtease inhibitorHepatitis C virusSpecific for HCV; used in combination therapy
TelaprevirProtease inhibitorHepatitis C virusSimilar mechanism; used alongside other antivirals

Rupintrivir's unique peptidomimetic nature allows it to effectively inhibit viral replication through a distinct mechanism compared to other antiviral agents, particularly those targeting different stages of the viral life cycle.

Rupintrivir functions as an irreversible inhibitor of picornaviral 3C proteases through a Michael acceptor mechanism. The compound incorporates an α,β-unsaturated ethyl propenoate group at the P1' position, which acts as an electrophilic warhead capable of forming covalent bonds with nucleophilic residues in the active site [1] [2].

Michael Acceptor Mechanism

The mechanism of irreversible inhibition by rupintrivir follows a two-step process. Initially, the inhibitor forms a reversible enzyme-inhibitor complex through non-covalent interactions. Subsequently, the α,β-unsaturated ester moiety undergoes nucleophilic attack by the catalytic cysteine residue, resulting in the formation of a stable covalent adduct [3] [2].

The ethyl propenoate Michael acceptor warhead represents a carefully optimized electrophilic group. Studies have demonstrated that trans-configured ethyl propenoates exhibit superior activity compared to cis isomers, with the trans configuration showing 10-fold greater potency in both enzyme inhibition and antiviral activity [2]. This stereochemical preference reflects the optimal positioning of the electrophilic carbon for nucleophilic attack by the cysteine sulfur.

Kinetic Parameters

The kinetic characterization of rupintrivir against various 3C proteases reveals distinct patterns of inhibition efficiency. The compound demonstrates varying degrees of potency across different viral proteases, as summarized in the following data:

Table 1: Kinetic Parameters of Rupintrivir Against Various 3C Proteases

ProteaseIC50 (μM)kinact/Ki (M⁻¹s⁻¹)EC50 Antiviral (μM)
HRV-2 3C---
EV71 3C7.3 ± 0.8--
HRV-C15 3C--0.093
GI Norovirus 3C-like1.3 ± 0.4-0.32 ± 0.13
GV Norovirus 3C-like1.0 ± 0.1-13 ± 5
GII Norovirus 3C-like-12.6 ± 3-

The substantial variation in inhibition constants across different proteases highlights the importance of specific protein-inhibitor interactions and active site architecture in determining binding affinity [4] [5] [6].

Chemical Reactivity and Stability

The α,β-unsaturated ester functionality in rupintrivir provides an optimal balance between reactivity and stability. Unlike more reactive Michael acceptors such as acrylamides or vinyl sulfones, ethyl propenoates exhibit moderate reactivity that allows for selective targeting of catalytic cysteine residues while maintaining sufficient chemical stability for pharmaceutical applications [2] [7].

The Michael acceptor chemistry of rupintrivir involves the formation of a covalent carbon-sulfur bond between the β-carbon of the ethyl propenoate and the sulfur atom of the catalytic cysteine residue. This reaction proceeds through a nucleophilic addition mechanism, where the thiolate anion of the cysteine attacks the electrophilic β-carbon of the unsaturated ester, resulting in the formation of a stable thioether linkage [3] [2].

Structural Basis of Active Site Covalent Binding (Cys147 Targeting)

The structural basis for rupintrivir's mechanism of action has been extensively characterized through X-ray crystallographic studies of enzyme-inhibitor complexes. These investigations have revealed detailed insights into the molecular interactions that govern covalent binding to the catalytic cysteine residue Cys147.

Active Site Architecture

The 3C protease active site adopts a chymotrypsin-like fold consisting of two β-barrel domains that form a substrate-binding cleft. The catalytic triad, composed of Cys147, His40, and Glu71, is located at the center of this binding groove [8] [3]. The active site architecture creates distinct subsites designated as S4, S3, S2, S1, S1', and S2', which accommodate the corresponding P4, P3, P2, P1, P1', and P2' positions of substrates and inhibitors [8] [9].

Covalent Bond Formation

High-resolution crystal structures of rupintrivir-3C protease complexes have revealed the precise geometry of covalent binding. In the enterovirus 71 3C protease-rupintrivir complex, the inhibitor forms a covalent bond with Cys147 through a 1.98 Å carbon-sulfur linkage between the β-carbon of the ethyl propenoate and the sulfur atom of the catalytic cysteine [8].

The covalent adduct formation involves the nucleophilic attack of the Cys147 thiolate on the electrophilic β-carbon of the Michael acceptor, resulting in the formation of a stable tetrahedral intermediate. This intermediate is stabilized by the oxyanion hole, which consists of backbone amide groups from Gly145, Gln146, and Cys147 that provide hydrogen bonding interactions with the carbonyl oxygen of the inhibitor [10] [3].

Structural Conformational Changes

Upon covalent binding, significant conformational changes occur in the active site region. The most notable alteration involves the stabilization of the catalytically important loop comprising residues 141-147, which is disordered in the unliganded protease structure. Rupintrivir binding induces a well-defined conformation in this loop, with the backbone amide groups of Gly145 and Cys147 forming an optimally configured oxyanion hole [8].

The β-ribbon region (residues 123-133) also undergoes conformational changes from an open to a closed conformation upon inhibitor binding. This structural transition involves the folding of the β-ribbon over the substrate-binding cleft, creating a more enclosed active site environment that enhances inhibitor binding affinity [8] [9].

Binding Pocket Interactions

The rupintrivir molecule spans multiple binding subsites within the active site:

S1 Subsite: The P1 lactam group of rupintrivir occupies the S1 pocket, forming hydrogen bonds with conserved active site residues. This interaction is crucial for binding specificity and mimics the glutamine recognition that is characteristic of picornaviral 3C proteases [8] [11].

S2 Subsite: The P2 fluorophenylalanine group fits into the S2 pocket, where it establishes favorable hydrophobic interactions and participates in halogen bonding with surrounding residues. The fluorine atom enhances binding affinity through specific interactions with Thr129 and π-stacking with His40 [12] [3].

S3 and S4 Subsites: The P3 valine and P4 isoxazole groups extend into the S3 and S4 pockets respectively, contributing to the overall binding affinity through hydrophobic interactions and shape complementarity [8] [11].

Oxyanion Hole Stabilization

The oxyanion hole plays a critical role in stabilizing the covalent adduct formed between rupintrivir and Cys147. This structural feature consists of backbone amide groups that provide hydrogen bonding interactions with the carbonyl oxygen of the inhibitor. The precise positioning of these amide groups is essential for optimal binding affinity and covalent adduct stability [8] [3].

Crystal structures reveal that the oxyanion hole in rupintrivir complexes adopts a configuration that optimally accommodates the tetrahedral geometry of the covalent adduct. This arrangement maximizes the stabilizing interactions between the inhibitor and the protein backbone, contributing to the irreversible nature of the inhibition [10] [3].

Comparative Analysis Across Viral Proteases

The broad-spectrum activity of rupintrivir against various viral proteases provides valuable insights into the structural determinants of inhibitor selectivity and cross-reactivity. This comparative analysis examines the molecular basis for differential binding affinities and inhibition patterns across distinct viral protease families.

Human Rhinovirus (HRV) 3C Protease Interactions

Human rhinovirus 3C protease represents the primary target for which rupintrivir was originally developed. The inhibitor demonstrates potent activity against multiple HRV serotypes, with mean effective concentrations ranging from 0.0036 to 0.018 μM across HRV-A and HRV-B species [13].

Structural Determinants of HRV Selectivity

The high potency of rupintrivir against HRV 3C proteases results from optimal complementarity between the inhibitor structure and the active site architecture. Crystal structures of HRV-2 3C protease-rupintrivir complexes reveal that all five functional groups of the inhibitor (P4 isoxazole, P3 valine, P2 fluorophenylalanine, P1 lactam, and P1' ethyl propenoate) are accommodated within their respective binding subsites without steric hindrance [1] [9].

The leaving-group binding region in HRV 3C proteases provides optimal accommodation for the P1' ethyl ester group of rupintrivir. This region, formed by loops comprising residues 22-25 and 105-111, creates a hydrophobic environment that stabilizes the ethyl group through favorable van der Waals interactions [8] [9].

Cross-Serotype Activity

Rupintrivir exhibits remarkable cross-serotype activity against HRV, with demonstrated efficacy against 48 different serotypes. This broad-spectrum activity reflects the high degree of conservation in the 3C protease active site across different rhinovirus strains [1] [14]. The inhibitor interacts with strictly conserved amino acid residues within the active site, ensuring consistent binding affinity across viral variants.

Resistance Development Patterns

Studies of rupintrivir resistance in HRV have revealed the molecular basis for the high genetic barrier to resistance development. Serial passage experiments with HRV-14 demonstrated that resistance emergence requires multiple mutations accumulated over extended periods:

Table 2: Resistance Development in Human Rhinovirus 3C Protease

HRV StrainTime to Resistance (days)Resistance FoldKey Mutations
HRV-14147T129A, T131A, T143P
HRV-240<5N165T
HRV-3927<5N130K, L136F
HRV-Hanks32<5T130A

The resistance mutations predominantly map to positions surrounding the active site, particularly residue 130 (129 in HRV-14), which appears to be a critical determinant of rupintrivir susceptibility [1] [15].

Enterovirus 71 (EV71) 3C Protease Specificity

Enterovirus 71 3C protease represents an important target for rupintrivir activity, although with reduced potency compared to HRV proteases. The compound demonstrates an IC50 of 7.3 ± 0.8 μM against EV71 3C protease, representing approximately 400-fold lower potency than observed against HRV proteases [4] [16].

Structural Basis for Reduced Potency

High-resolution crystal structures of EV71 3C protease-rupintrivir complexes have revealed the molecular basis for the reduced binding affinity. The key structural difference lies in the conformation of the leaving-group binding region, which cannot optimally accommodate the P1' ethyl ester group of rupintrivir [8] [17].

The EV71 3C protease possesses a surface-recessive S2' pocket that is absent in HRV 3C proteases. While this feature contributes to enhanced substrate binding affinity for EV71-specific substrates, it results in suboptimal positioning of the rupintrivir P1' group, leading to reduced inhibitor potency [8] [17].

Conformational Adaptations

The binding of rupintrivir to EV71 3C protease induces specific conformational changes in the inhibitor structure. The α,β-unsaturated ester group adopts a tilted orientation away from the S1' subsite while maintaining insertion of the fluorophenylalanine group into the S2 subsite. This conformational adaptation represents a compromise between optimal binding and steric constraints imposed by the EV71 active site architecture [8] [9].

Catalytic Triad Interactions

The catalytic triad of EV71 3C protease (His40, Glu71, Cys147) exhibits unique features that influence rupintrivir binding. The study of catalytic Glu71 mutants revealed that this residue is irreplaceable for maintaining the overall architecture of the active site and the productive conformation of catalytic His40 [8] [17].

A previously uncharacterized residue, Arg39, plays a crucial role in EV71 3C protease function by neutralizing the negative charge of Glu71, which may assist in the deprotonation of His40 during proteolysis. This interaction network contributes to the specific binding characteristics of rupintrivir in the EV71 protease active site [8] [17].

Norovirus 3C-like Protease Cross-Reactivity

The cross-reactivity of rupintrivir against norovirus 3C-like proteases represents a significant finding that extends the potential therapeutic applications of this inhibitor beyond picornaviruses. Noroviruses belong to the Caliciviridae family, and their proteases share structural similarities with picornaviral 3C proteases despite limited sequence homology [6] [18].

Genogroup I (Norwalk Virus) Interactions

Rupintrivir demonstrates potent activity against genogroup I noroviruses, with EC50 values of 0.32 ± 0.13 μM for Norwalk virus replicon inhibition. The compound effectively clears human cells from Norwalk replicon after only two passages of antiviral pressure, indicating robust antiviral efficacy [6] [18].

Molecular modeling studies based on the crystal structure of Norwalk virus 3C-like protease have revealed the structural basis for rupintrivir binding. The inhibitor forms a covalent bond between the β-carbon of its ethyl propenoate group and the nucleophilic Cys139 of the active site. Additional stabilizing interactions include hydrogen bonding between the lactam oxygen of the P1 substituent and conserved His157 in the S1 pocket [6] [18].

Genogroup II (GII) Protease Inhibition

Rupintrivir exhibits inhibitory activity against genogroup II norovirus 3C-like protease, with a kinact/Ki ratio of 12.6 ± 3 M⁻¹s⁻¹. This represents significantly weaker inhibition compared to genogroup I proteases, reflecting structural differences in the active site architecture that affect inhibitor binding [6] [18].

The reduced potency against GII proteases may result from altered binding pocket geometry that prevents optimal positioning of the rupintrivir functional groups. Despite this reduced affinity, the measurable inhibitory activity suggests that the core structural features required for covalent binding are conserved across norovirus genogroups [6] [18].

Genogroup V (Murine Norovirus) Activity

Murine norovirus, representing genogroup V, demonstrates intermediate susceptibility to rupintrivir inhibition. The compound exhibits EC50 values of 13 ± 5 μM by cytopathic effect reduction and 10 ± 1.6 μM by quantitative reverse transcription polymerase chain reaction analysis [6] [18].

The activity against murine norovirus further supports the broad-spectrum potential of rupintrivir against diverse norovirus strains. The cross-genotypic activity pattern suggests that the fundamental mechanism of covalent binding to the catalytic cysteine is conserved across norovirus genogroups, despite variations in binding affinity [6] [18].

Resistance Mechanisms in Norovirus

Studies of rupintrivir resistance in norovirus have identified specific amino acid substitutions that confer reduced susceptibility. In genogroup I Norwalk virus, resistance mutations map to positions A105V and I109V in the viral protease NS6. These substitutions result in 3.2-fold and 3.1-fold increases in IC50 values, respectively, with a combined effect of 5.1-fold resistance when both mutations are present [5].

The resistance mutations in norovirus proteases occur at positions near the active site, similar to patterns observed in picornaviral proteases. The relatively modest levels of resistance achieved even with multiple mutations suggest that norovirus proteases maintain a high genetic barrier to rupintrivir resistance [5].

Structural Modeling of Norovirus Interactions

Molecular modeling studies have provided detailed insights into the binding mode of rupintrivir in norovirus 3C-like proteases. The inhibitor can be accommodated within the substrate-binding pocket of Norwalk virus protease, with the covalent bond formed between the β-carbon of the ethyl propenoate and the nucleophilic Cys139 serving as the primary anchoring point [6] [18].

The fluorobenzyl substituent in the P2 position fits into the S2 pocket, which is formed by residues Glu54, Ile109, and Gln110. The main-chain amides and carbonyl oxygens of rupintrivir form multiple hydrogen bonds with the target protease, contributing to the overall binding affinity [6] [18].

The electrostatic potential surface of the norovirus protease active site reveals complementary regions that accommodate the charged and polar groups of rupintrivir. The negative potential regions correspond to areas that interact favorably with the positively charged and hydrogen bond donor groups of the inhibitor [6] [18].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.1

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

598.28027776 g/mol

Monoisotopic Mass

598.28027776 g/mol

Heavy Atom Count

43

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

RGE5K1Q5QW

Drug Indication

Investigated for use/treatment in viral infection.

Pharmacology

Rupintrivir is a peptidomimetic inhibitor with activity against human rhinoviruses. Rupintrivir is an irreversible 3C protease inhibitor which blocks processing of viral proteins, thus blocking viral replication.

MeSH Pharmacological Classification

Protease Inhibitors

Mechanism of Action

The 3C protease (3CP) enzyme is central to rhinovirus replication. By binding to and inhibiting this enzyme, AG7088 prevents rhinovirus replication in cells of the respiratory tract and stops cold symptoms developing.

Other CAS

223537-30-2

Wikipedia

Rupintrivir

Dates

Last modified: 08-15-2023
1: Rocha-Pereira J, Nascimento MS, Ma Q, Hilgenfeld R, Neyts J, Jochmans D. The enterovirus protease inhibitor rupintrivir exerts cross-genotypic anti-norovirus activity and clears cells from the norovirus replicon. Antimicrob Agents Chemother. 2014 Aug;58(8):4675-81. doi: 10.1128/AAC.02546-13. PubMed PMID: 24890597; PubMed Central PMCID: PMC4136040.
2: Zhang X, Song Z, Qin B, Zhang X, Chen L, Hu Y, Yuan Z. Rupintrivir is a promising candidate for treating severe cases of enterovirus-71 infection: evaluation of antiviral efficacy in a murine infection model. Antiviral Res. 2013 Mar;97(3):264-9. doi: 10.1016/j.antiviral.2012.12.029. PubMed PMID: 23295352.
3: Wu C, Cai Q, Chen C, Li N, Peng X, Cai Y, Yin K, Chen X, Wang X, Zhang R, Liu L, Chen S, Li J, Lin T. Structures of Enterovirus 71 3C proteinase (strain E2004104-TW-CDC) and its complex with rupintrivir. Acta Crystallogr D Biol Crystallogr. 2013 May;69(Pt 5):866-71. doi: 10.1107/S0907444913002862. PubMed PMID: 23633597.
4: Hung HC, Wang HC, Shih SR, Teng IF, Tseng CP, Hsu JT. Synergistic inhibition of enterovirus 71 replication by interferon and rupintrivir. J Infect Dis. 2011 Jun 15;203(12):1784-90. doi: 10.1093/infdis/jir174. PubMed PMID: 21536800.
5: Zhang XN, Song ZG, Jiang T, Shi BS, Hu YW, Yuan ZH. Rupintrivir is a promising candidate for treating severe cases of Enterovirus-71 infection. World J Gastroenterol. 2010 Jan 14;16(2):201-9. PubMed PMID: 20066739; PubMed Central PMCID: PMC2806558.
6: Wang J, Fan T, Yao X, Wu Z, Guo L, Lei X, Wang J, Wang M, Jin Q, Cui S. Crystal structures of enterovirus 71 3C protease complexed with rupintrivir reveal the roles of catalytically important residues. J Virol. 2011 Oct;85(19):10021-30. doi: 10.1128/JVI.05107-11. PubMed PMID: 21813612; PubMed Central PMCID: PMC3196404.
7: Lacroix C, George S, Leyssen P, Hilgenfeld R, Neyts J. The enterovirus 3C protease inhibitor SG85 efficiently blocks rhinovirus replication and is not cross-resistant with rupintrivir. Antimicrob Agents Chemother. 2015 Sep;59(9):5814-8. doi: 10.1128/AAC.00534-15. PubMed PMID: 26055377; PubMed Central PMCID: PMC4538484.
8: Lu G, Qi J, Chen Z, Xu X, Gao F, Lin D, Qian W, Liu H, Jiang H, Yan J, Gao GF. Enterovirus 71 and coxsackievirus A16 3C proteases: binding to rupintrivir and their substrates and anti-hand, foot, and mouth disease virus drug design. J Virol. 2011 Oct;85(19):10319-31. doi: 10.1128/JVI.00787-11. PubMed PMID: 21795339; PubMed Central PMCID: PMC3196414.
9: Binford SL, Weady PT, Maldonado F, Brothers MA, Matthews DA, Patick AK. In vitro resistance study of rupintrivir, a novel inhibitor of human rhinovirus 3C protease. Antimicrob Agents Chemother. 2007 Dec;51(12):4366-73. PubMed PMID: 17908951; PubMed Central PMCID: PMC2167992.
10: Binford SL, Maldonado F, Brothers MA, Weady PT, Zalman LS, Meador JW 3rd, Matthews DA, Patick AK. Conservation of amino acids in human rhinovirus 3C protease correlates with broad-spectrum antiviral activity of rupintrivir, a novel human rhinovirus 3C protease inhibitor. Antimicrob Agents Chemother. 2005 Feb;49(2):619-26. PubMed PMID: 15673742; PubMed Central PMCID: PMC547258.
11: Burns-Naas LA, Lee C, Evering W, Ahern L, Webber S, Zorbas M. Lack of respiratory and contact sensitizing potential of the intranasal antiviral drug candidate rupintrivir (AG7088): a weight-of-the-evidence evaluation. J Immunotoxicol. 2005 Jul 1;2(3):123-39. doi: 10.1080/15476910500203925. PubMed PMID: 18958666.
12: Ang MJ, Lau QY, Ng FM, Then SW, Poulsen A, Cheong YK, Ngoh ZX, Tan YW, Peng J, Keller TH, Hill J, Chu JJ, Chia CS. Peptidomimetic ethyl propenoate covalent inhibitors of the enterovirus 71 3C protease: a P2-P4 study. J Enzyme Inhib Med Chem. 2016;31(2):332-9. doi: 10.3109/14756366.2015.1018245. PubMed PMID: 25792507.
13: Wang Y, Li G, Yuan S, Gao Q, Lan K, Altmeyer R, Zou G. In Vitro Assessment of Combinations of Enterovirus Inhibitors against Enterovirus 71. Antimicrob Agents Chemother. 2016 Aug 22;60(9):5357-67. doi: 10.1128/AAC.01073-16. PubMed PMID: 27353263; PubMed Central PMCID: PMC4997834.
14: Costenaro L, Kaczmarska Z, Arnan C, Janowski R, Coutard B, Solà M, Gorbalenya AE, Norder H, Canard B, Coll M. Structural basis for antiviral inhibition of the main protease, 3C, from human enterovirus 93. J Virol. 2011 Oct;85(20):10764-73. doi: 10.1128/JVI.05062-11. PubMed PMID: 21835784; PubMed Central PMCID: PMC3187475.
15: Jetsadawisut W, Nutho B, Meeprasert A, Rungrotmongkol T, Kungwan N, Wolschann P, Hannongbua S. Susceptibility of inhibitors against 3C protease of coxsackievirus A16 and enterovirus A71 causing hand, foot and mouth disease: A molecular dynamics study. Biophys Chem. 2016 Dec;219:9-16. doi: 10.1016/j.bpc.2016.09.005. PubMed PMID: 27668727.
16: Tijsma A, Franco D, Tucker S, Hilgenfeld R, Froeyen M, Leyssen P, Neyts J. The capsid binder Vapendavir and the novel protease inhibitor SG85 inhibit enterovirus 71 replication. Antimicrob Agents Chemother. 2014 Nov;58(11):6990-2. doi: 10.1128/AAC.03328-14. PubMed PMID: 25199773; PubMed Central PMCID: PMC4249361.
17: Smee DF, Evans WJ, Nicolaou KC, Tarbet EB, Day CW. Susceptibilities of enterovirus D68, enterovirus 71, and rhinovirus 87 strains to various antiviral compounds. Antiviral Res. 2016 Jul;131:61-5. doi: 10.1016/j.antiviral.2016.04.003. PubMed PMID: 27063860; PubMed Central PMCID: PMC5100981.
18: Shang L, Wang Y, Qing J, Shu B, Cao L, Lou Z, Gong P, Sun Y, Yin Z. An adenosine nucleoside analogue NITD008 inhibits EV71 proliferation. Antiviral Res. 2014 Dec;112:47-58. doi: 10.1016/j.antiviral.2014.10.009. PubMed PMID: 25446894.
19: Mello C, Aguayo E, Rodriguez M, Lee G, Jordan R, Cihlar T, Birkus G. Multiple classes of antiviral agents exhibit in vitro activity against human rhinovirus type C. Antimicrob Agents Chemother. 2014;58(3):1546-55. doi: 10.1128/AAC.01746-13. PubMed PMID: 24366736; PubMed Central PMCID: PMC3957863.
20: Kawatkar SP, Gagnon M, Hoesch V, Tiong-Yip C, Johnson K, Ek M, Nilsson E, Lister T, Olsson L, Patel J, Yu Q. Design and structure-activity relationships of novel inhibitors of human rhinovirus 3C protease. Bioorg Med Chem Lett. 2016 Jul 15;26(14):3248-52. doi: 10.1016/j.bmcl.2016.05.066. PubMed PMID: 27265257.

Explore Compound Types